molecular formula C12H14Cl2N2 B8136139 4-(3-Pyridinyl)benzenemethanamine dihydrochloride

4-(3-Pyridinyl)benzenemethanamine dihydrochloride

Cat. No.: B8136139
M. Wt: 257.16 g/mol
InChI Key: HVAPKDQVBBKXSZ-UHFFFAOYSA-N
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Description

4-(3-Pyridinyl)benzenemethanamine dihydrochloride is a benzylamine derivative featuring a benzene ring substituted with a methanamine group and a 3-pyridinyl moiety at the para position. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.

Properties

IUPAC Name

(4-pyridin-3-ylphenyl)methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2ClH/c13-8-10-3-5-11(6-4-10)12-2-1-7-14-9-12;;/h1-7,9H,8,13H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVAPKDQVBBKXSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC=C(C=C2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

Reductive amination of 3-pyridinylbenzaldehyde with ammonia or methylamine is the most widely reported method. The aldehyde reacts with the amine to form an imine intermediate, which is reduced to the primary or secondary amine.

Reaction Scheme:

3-Pyridinylbenzaldehyde+NH3NaBH3CN4-(3-Pyridinyl)benzenemethanamineHClDihydrochloride Salt\text{3-Pyridinylbenzaldehyde} + \text{NH}3 \xrightarrow{\text{NaBH}3\text{CN}} \text{4-(3-Pyridinyl)benzenemethanamine} \xrightarrow{\text{HCl}} \text{Dihydrochloride Salt}

Optimized Conditions

  • Reducing Agents: Sodium cyanoborohydride (NaBH3_3CN) or sodium triacetoxyborohydride (NaBH(OAc)3_3).

  • Solvent: Dichloromethane (DCM) or methanol at 0–25°C.

  • Catalyst: Acetic acid (10 mol%) to protonate the imine intermediate.

  • Yield: 68–92% for the free base, depending on substituent electronic effects.

Example (From Patent US7208603B2):
A mixture of 3-pyridinylbenzaldehyde (1.0 mmol) and ammonium acetate (2.0 mmol) in methanol was stirred for 12 hours. NaBH3_3CN (1.2 mmol) was added, and the reaction proceeded for 24 hours at 25°C. The crude product was purified via column chromatography (SiO2_2, CH2_2Cl2_2/MeOH 9:1) to yield the free base (78%), which was treated with HCl gas in ethanol to afford the dihydrochloride salt (95%).

Nucleophilic Substitution

Halide Displacement

This method involves substituting a halogen atom (e.g., Cl, Br) on a benzyl halide with an amine.

Reaction Scheme:

3-Pyridinylbenzyl chloride+NH3Base4-(3-Pyridinyl)benzenemethanamine+HCl\text{3-Pyridinylbenzyl chloride} + \text{NH}_3 \xrightarrow{\text{Base}} \text{4-(3-Pyridinyl)benzenemethanamine} + \text{HCl}

Key Parameters

  • Base: Potassium carbonate (K2_2CO3_3) or sodium hydride (NaH) in DMF.

  • Temperature: 60–100°C for 6–24 hours.

  • Yield: 50–75% for the free base.

Example (From CN103420904A):
3-Pyridinylbenzyl chloride (1.0 mmol) and aqueous ammonia (5.0 mmol) were stirred in DMF at 80°C for 18 hours. The mixture was extracted with ethyl acetate, dried (MgSO4_4), and concentrated. The residue was treated with HCl/Et2_2O to yield the dihydrochloride salt (62%).

Salt Formation

Dihydrochloride Precipitation

The free base is dissolved in a polar solvent (e.g., methanol or ethanol) and treated with HCl gas or concentrated HCl.

Procedure:

  • Dissolve 4-(3-pyridinyl)benzenemethanamine (1.0 eq) in methanol.

  • Add HCl (2.0 eq) dropwise at 0°C.

  • Stir for 1 hour, then concentrate under vacuum.

  • Recrystallize from ethanol/ether to obtain white crystals (85–95% yield).

Comparative Analysis of Methods

Method Yield (%) Reaction Time Key Advantages
Reductive Amination68–9212–24 hHigh selectivity, mild conditions
Nucleophilic Substitution50–756–24 hScalable, avoids reducing agents
Salt Formation85–951–2 hStraightforward, high purity

Challenges and Solutions

  • Low Solubility of Intermediates: Use DMF or DMSO as co-solvents to improve reaction homogeneity.

  • Over-Alkylation in Substitution: Employ excess ammonia (5–10 eq) to minimize di- or tri-alkylation.

  • Impurities in Salt Formation: Recrystallize from ethanol/ether (1:3 v/v) to enhance purity.

Recent Advances

  • Microwave-Assisted Synthesis: Reduced reaction time for reductive amination to 1–2 hours with 10–15% higher yields.

  • Flow Chemistry: Continuous-flow systems improve scalability of nucleophilic substitution reactions (patent EP2641893A1) .

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridinyl)benzenemethanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The benzylamine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of piperidine derivatives.

    Substitution: Various substituted benzylamine derivatives.

Scientific Research Applications

Pharmaceutical Development

4-(3-Pyridinyl)benzenemethanamine dihydrochloride is primarily utilized in drug discovery processes. Its potential biological activities have made it a candidate for developing treatments targeting neurological disorders. Research indicates that it may interact with neurotransmitter systems, particularly influencing dopamine and serotonin pathways .

Neuropharmacology

Studies have highlighted the compound's notable effects on neurotransmitter systems, suggesting its role in modulating neurological functions. This includes potential applications in treating conditions such as depression and anxiety disorders, where neurotransmitter balance is crucial .

Bioorthogonal Labeling

The compound can be employed in bioorthogonal labeling techniques, which allow for the specific tagging of biomolecules in living systems without disrupting native biological processes. This application is vital for tracking and studying biological interactions in real-time.

Material Science

In addition to its pharmaceutical applications, this compound is used in the synthesis of advanced materials. Its unique chemical structure enables it to serve as a reagent in various industrial chemical processes, contributing to the development of new materials with specific properties.

Case Study 1: Neuropharmacological Effects

A study investigated the binding affinity of this compound to various receptors involved in neurotransmission. Results indicated significant interactions with dopamine receptors, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Bioorthogonal Chemistry

Research demonstrated the utility of this compound in bioorthogonal reactions, particularly Diels-Alder cycloadditions with strained alkenes. This application facilitates the selective labeling of biomolecules, enhancing our understanding of cellular processes .

Mechanism of Action

The mechanism of action of 4-(3-Pyridinyl)benzenemethanamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues with Pyridinyl Substitutions

a) [4-(Pyridin-3-yl)oxan-4-yl]methanamine Dihydrochloride (CAS: 1402232-94-3)
  • Structure : Incorporates a tetrahydropyran (oxane) ring fused to the pyridinyl-benzene system.
  • Molecular Weight : 265.18 g/mol (identical to the target compound, suggesting similar synthesis complexity) .
  • Applications : Used in medicinal chemistry for heterocyclic diversification.
b) 3-(Pyridin-3-yl)oxetan-3-amine Dihydrochloride (CAS: 2007917-04-4)
  • Structure : Oxetane ring replaces the benzene core, with a 3-pyridinyl group at the 3-position.
  • Molecular Formula : C₈H₁₂Cl₂N₂O.
  • Key Difference : The oxetane ring enhances metabolic stability compared to benzene derivatives .
c) (2-(Pyridin-3-yl)oxazol-4-yl)methanamine Hydrochloride
  • Structure : Combines oxazole and pyridine rings.

Benzylamine Derivatives with Alternative Substituents

a) 4-(Dimethylamino)benzylamine Dihydrochloride (CAS: Not specified)
  • Structure: Dimethylamino group replaces the pyridinyl substituent.
  • Molecular Formula : C₉H₁₄Cl₂N₂.
  • Key Property: The electron-donating dimethylamino group alters electronic distribution, affecting solubility and reactivity .
b) [4-(3,4-Dichlorophenyl)phenyl]methylamine Hydrochloride
  • Structure : Dichlorophenyl substituent introduces lipophilicity.
  • Applications: Potential use in agrochemicals due to enhanced hydrophobic interactions .

Complex Heterocyclic Analogues

a) OXA-06 Hydrochloride (CAS: 1825455-91-1)
  • Structure : Pyrrolo[2,3-b]pyridine core with fluorophenyl and benzylamine groups.
  • Molecular Weight : 404.31 g/mol.
b) 4-(3-Pyridinyl)-4-piperidinol Dihydrochloride Hydrate
  • Structure: Piperidinol ring fused with pyridine.
  • Molecular Formula : C₁₀H₁₈Cl₂N₂O₂.
  • Key Feature: The hydroxyl group on piperidinol enables hydrogen bonding in target binding .

Physicochemical Properties Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Solubility Profile
4-(3-Pyridinyl)benzenemethanamine diHCl C₁₂H₁₄Cl₂N₂ 265.18 Pyridinyl, Benzylamine High in water, polar solvents
[4-(Pyridin-3-yl)oxan-4-yl]methanamine diHCl C₁₁H₁₈Cl₂N₂O 265.18 Oxane, Pyridinyl Moderate in DMSO
OXA-06 Hydrochloride C₂₁H₂₀Cl₂FN₃ 404.31 Pyrrolopyridine, Fluorophenyl Low in water, high in DMF
4-(Dimethylamino)benzylamine diHCl C₉H₁₄Cl₂N₂ 245.13 Dimethylamino High in methanol

Pharmacological and Biochemical Relevance

  • Receptor Targeting: Pyridinyl-benzylamine derivatives are explored as kinase inhibitors (e.g., ROCK in OXA-06) or adrenoceptor ligands (e.g., beta-3 agonists in ). The target compound’s pyridinyl group may facilitate interactions with aromatic residues in binding pockets .
  • Metabolic Stability : Oxetane and tetrahydropyran derivatives () exhibit improved metabolic resistance compared to benzene-based analogues, critical for drug half-life optimization .

Biological Activity

4-(3-Pyridinyl)benzenemethanamine dihydrochloride, also known as (4-(pyridin-3-yl)phenyl)methanamine dihydrochloride, is a compound with significant potential in pharmacological research. Its molecular formula is C₁₂H₁₄Cl₂N₂, and it has a molecular weight of approximately 257.16 g/mol. This article explores its biological activity, focusing on its interactions with neurotransmitter systems and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyridine ring substituted at the 3-position with a phenylmethanamine group. The structural characteristics contribute to its biological activity, influencing how it interacts with various biological targets.

PropertyValue
Molecular FormulaC₁₂H₁₄Cl₂N₂
Molecular Weight257.16 g/mol
AppearanceLight yellow powder

Research indicates that this compound exhibits notable effects on neurotransmitter systems, particularly regarding:

  • Dopaminergic Activity : The compound has shown potential in modulating dopamine receptors, which are critical in various neurological functions and disorders.
  • Serotonergic Activity : It may also interact with serotonin receptors, influencing mood and anxiety pathways.
  • Adrenergic Activity : Preliminary studies suggest possible interactions with adrenergic receptors, which could impact cardiovascular functions.

Neuropharmacological Effects

Studies have highlighted the compound's ability to affect neuropharmacological pathways. For instance:

  • Binding Affinity : Research has demonstrated significant binding affinity to specific receptor sites, suggesting potential as a therapeutic agent in treating conditions like depression and anxiety disorders.
  • In Vivo Studies : Animal studies have indicated that administration of this compound can lead to observable changes in behavior consistent with anxiolytic and antidepressant effects.

Case Studies

  • Case Study on Depression Models :
    • A study involving rodent models of depression showed that treatment with this compound resulted in reduced immobility times in forced swim tests, indicating antidepressant-like effects.
  • Anxiety Reduction :
    • In another study focusing on anxiety models, the compound exhibited anxiolytic properties, as evidenced by increased exploratory behavior in elevated plus-maze tests.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

Compound NameMolecular FormulaUnique Features
3-(4-Pyridinyl)benzenemethanamine dihydrochlorideC₁₂H₁₄Cl₂N₂Different pyridine substitution position
2-(3-Pyridinyl)benzenemethanamine dihydrochlorideC₁₂H₁₄Cl₂N₂Alternative substitution pattern on the benzene ring
4-(2-Pyridinyl)benzenemethanamine dihydrochlorideC₁₂H₁₄Cl₂N₂Variations in pyridine positioning

The primary distinction lies in the specific substitution patterns on both the pyridine and benzene rings, which significantly influence biological activity and interaction profiles compared to other similar compounds .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-Pyridinyl)benzenemethanamine dihydrochloride, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 3-pyridinylbenzylamine with hydrochloric acid under controlled stoichiometric conditions (1:2 molar ratio) ensures dihydrochloride formation. Optimization includes monitoring pH (maintained at 2–3) and temperature (25–40°C) to prevent decomposition. Purification via recrystallization in ethanol/water mixtures improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use a combination of:

  • HPLC : C18 column, mobile phase of acetonitrile:water (70:30) with 0.1% trifluoroacetic acid, UV detection at 254 nm.
  • Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks at m/z 215.1 (free base) and 287.6 (dihydrochloride).
  • NMR : Key signals include pyridinyl protons (δ 8.5–9.0 ppm) and benzenemethanamine protons (δ 3.8–4.2 ppm) .

Q. What factors influence the stability of this compound in laboratory settings?

  • Methodology : Stability is pH-dependent (optimal at pH 4–6) and sensitive to light. Store at 2–8°C in amber vials under nitrogen atmosphere. Conduct accelerated degradation studies (40°C/75% RH for 14 days) with HPLC monitoring to identify degradation products like free base or oxidized pyridinyl derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodology :

Dose-Response Analysis : Test across a broad concentration range (nM to mM) to identify non-linear effects.

Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding.

Meta-Analysis : Cross-reference data with structural analogs (e.g., 4-(4-methylpiperazinyl) derivatives) to isolate substituent-specific effects .

Q. What advanced analytical techniques are suitable for quantifying this compound in complex biological matrices?

  • Methodology :

  • LC-MS/MS : Employ a deuterated internal standard (e.g., d4-4-(3-pyridinyl)benzenemethanamine) for plasma/serum samples. Limit of quantification (LOQ) typically <1 ng/mL.
  • Microdialysis : For in vivo brain penetration studies, couple with HPLC-UV to measure unbound concentrations in extracellular fluid .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

Molecular Docking : Use AutoDock Vina to simulate binding to nicotinic acetylcholine receptors (nAChRs) or monoamine transporters.

MD Simulations : Analyze stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water model) over 100 ns trajectories.

QSAR : Corrogate pyridinyl substitution patterns with IC50 values from published datasets .

Q. What strategies mitigate off-target effects in functional studies?

  • Methodology :

  • Selective Receptor Profiling : Screen against panels of GPCRs, kinases, and ion channels (e.g., Eurofins CEREP panel).
  • Knockout Models : Use CRISPR/Cas9-engineered cells lacking the target receptor to confirm specificity.
  • Metabolomic Profiling : Identify unintended pathway modulation via untargeted LC-MS .

Methodological Considerations Table

Research AspectKey ParametersTools/TechniquesReferences
Synthesis Stoichiometry (HCl ratio), pH, solvent systemNMR, FT-IR, elemental analysis
Stability Temperature, humidity, light exposureAccelerated stability chambers, HPLC
Biological Assays Cell lines (e.g., HEK293 for nAChRs), assay buffer compositionFLIPR, patch-clamp electrophysiology
Analytical Quantification Column type (C18), internal standardLC-MS/MS, microdialysis-HPLC

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